b-D-Ribofuranose, 2,3-O-(1-methylethylidene)-

Description

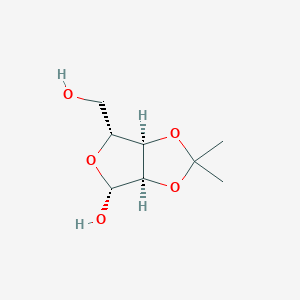

β-D-Ribofuranose, 2,3-O-(1-methylethylidene)- (CAS 67814-68-0) is a protected derivative of ribose, where the 2,3-diol groups are masked as a ketal via reaction with acetone or a similar reagent. This modification stabilizes the furanose ring and directs reactivity toward other hydroxyl groups, making it a critical intermediate in carbohydrate chemistry and nucleoside synthesis. Its molecular formula is C₈H₁₄O₅ (MW: 190.196), and it features a rigid bicyclic structure due to the 1-methylethylidene (isopropylidene) group.

Properties

Molecular Formula |

C8H14O5 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1 |

InChI Key |

OYYTWUSIDMJZCP-DBRKOABJSA-N |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)O)CO)C |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-D-Ribofuranose, 2,3-O-(1-methylethylidene)- typically involves the protection of the hydroxyl groups on ribose. One common method is the reaction of ribose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction forms the isopropylidene acetal, protecting the 2 and 3 hydroxyl groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: b-D-Ribofuranose, 2,3-O-(1-methylethylidene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ribonic acid derivatives.

Reduction: Reduction reactions can convert it back to ribose or other reduced forms.

Substitution: The isopropylidene group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Acidic or basic conditions can facilitate the substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Ribonic acid derivatives.

Reduction: Ribose or reduced ribose derivatives.

Substitution: Various substituted ribofuranose derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry: In organic chemistry, b-D-Ribofuranose, 2,3-O-(1-methylethylidene)- is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl groups make it a valuable building block for the synthesis of nucleosides and other biologically active compounds .

Biology and Medicine: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It serves as a precursor for the synthesis of nucleotide analogs, which are important in antiviral and anticancer research .

Industry: In the pharmaceutical industry, b-D-Ribofuranose, 2,3-O-(1-methylethylidene)- is used in the synthesis of various drugs and therapeutic agents. Its stability and reactivity make it a valuable component in drug development and production .

Mechanism of Action

The mechanism of action of b-D-Ribofuranose, 2,3-O-(1-methylethylidene)- involves its role as a protected sugar derivative. The isopropylidene group protects the hydroxyl groups from unwanted reactions, allowing selective reactions at other positions. This protection is crucial in multi-step synthesis processes, where selective deprotection and further functionalization are required .

Comparison with Similar Compounds

Methyl 2,3-O-(1-Methylethylidene)-β-D-Ribofuranoside 5-Tosylate (CAS 4137-56-8)

- Structure: This derivative introduces a methyl group at the anomeric position (C1) and a 4-methylbenzenesulfonate (tosyl) group at C3.

- Molecular Formula : C₁₆H₂₂O₇S (MW: 358.41).

- Key Properties :

- Applications : Widely used in oligonucleotide synthesis and as a precursor for antiviral or anticancer nucleoside analogs.

D-Ribofuranose, 2,3-O-(1-Methylethylidene)-, Diacetate (CAS 141979-56-8)

- Structure : Features acetyl groups at unspecified positions (likely C1 and C5), in addition to the 2,3-O-isopropylidene group.

- Molecular Formula : C₁₂H₁₈O₇ (MW: 274.27).

- Key Properties: The acetate groups offer temporary protection, removable under mild basic conditions (e.g., ammonia/methanol). Enhanced solubility in polar solvents compared to the parent compound due to increased ester content.

- Applications : Intermediate in multi-step syntheses where selective deprotection is required.

β-D-Ribofuranose 1-Acetate 2,3,5-Tribenzoate

- Structure : Contains an acetate at C1 and benzoate esters at C2, C3, and C5.

- Molecular Formula: Not explicitly provided, but estimated as C₂₈H₂₈O₁₀ (MW: ~524.5) based on structural analogs.

- Key Properties :

- Applications : Used in photolabile protecting strategies or as a precursor for fluorescent ribose derivatives.

β-D-Fructofuranose, 2,3-O-(1-Methylethylidene)-, 1,6-Bis(4-methylbenzenesulfonate) (CAS 32087-60-8)

- Structure: A fructofuranose analog with 2,3-O-isopropylidene and dual tosyl groups at C1 and C6.

- Molecular Formula : C₂₃H₂₈O₁₀S₂ (MW: 528.59).

- Key Properties :

Comparative Analysis Table

Biological Activity

β-D-Ribofuranose, 2,3-O-(1-methylethylidene)- is a significant sugar derivative with various biological activities. Its structural modifications allow it to participate in multiple biochemical pathways, making it a valuable compound in medicinal chemistry and biochemistry.

Chemical Structure and Synthesis

The compound β-D-Ribofuranose, 2,3-O-(1-methylethylidene)- is characterized by the presence of a methylethylidene group at the 2 and 3 positions of the ribofuranose ring. This modification enhances its stability and biological activity compared to unmodified ribofuranose derivatives. The synthesis typically involves protecting groups and subsequent reactions to yield the desired derivative.

Antiviral Properties

Research indicates that derivatives of ribofuranose exhibit antiviral activity. For instance, studies have shown that certain α-D-ribofuranose analogues possess significant antiviral properties, potentially due to their ability to inhibit viral replication mechanisms .

Anticancer Activity

β-D-Ribofuranose derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Compounds derived from ribofuranose have demonstrated antiproliferative activity, indicating potential as anticancer agents. Notably, some studies report that these compounds can induce apoptosis in cancer cells without significant side effects .

Antimicrobial Effects

Several studies highlight the antimicrobial properties of ribofuranose derivatives. For example, cationic surfactants derived from ribofuranose have shown promising antimicrobial activity against various pathogens . This makes them potential candidates for developing new antimicrobial therapies.

Interaction with Adenosine Receptors

Recent findings suggest that β-D-Ribofuranose derivatives can interact with adenosine receptors, specifically A1 and A3 receptors. Variations in the chemical structure significantly affect their affinity for these receptors, which may influence their pharmacological profiles . This interaction could provide insights into their role in regulating physiological processes like inflammation and pain.

Study on Antiviral Activity

A study conducted on synthesized α-D-ribofuranose derivatives demonstrated their effectiveness against viral infections. The research involved testing these compounds in vitro against various viruses, revealing a dose-dependent inhibition of viral replication .

Cytotoxicity Assessment

In a comparative study evaluating the cytotoxic effects of different ribofuranose derivatives on human cancer cell lines, it was found that certain modifications led to enhanced cytotoxicity. The study utilized standard assays to measure cell viability and apoptosis rates, confirming the potential of these compounds as therapeutic agents .

Data Table: Biological Activities of β-D-Ribofuranose Derivatives

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming acetal formation and ring conformation. For instance, the singlet at δ ~1.4–1.5 ppm corresponds to the isopropylidene methyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration and ring puckering in crystalline forms .

- Polarimetry : Monitors optical rotation to confirm stereochemical integrity during synthesis.

What strategies mitigate side reactions during functionalization of the 5-hydroxyl group in 2,3-O-protected ribofuranose?

Advanced Research Focus

Functionalizing the 5-OH group (e.g., tosylation, benzoylation) requires precise control to avoid acetal cleavage. Strategies include:

- Low-Temperature Reactions : Tosyl chloride is added at 0°C to reduce hydrolysis .

- Protecting Group Compatibility : Use of non-nucleophilic bases (e.g., pyridine) to prevent deprotection.

- Selective Solvents : Anhydrous conditions (e.g., dry DMF or CH₂Cl₂) minimize water-induced side reactions .

Post-reaction, quenching with mild acidic or basic solutions helps isolate products without degrading the acetal.

How is this compound utilized in the synthesis of nucleoside analogs or antiviral prodrugs?

Application-Oriented Research Focus

The 2,3-O-isopropylidene group serves as a transient protecting group in nucleoside synthesis. For example:

- Capecitabine Intermediates : Methyl-5-chloro-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside is a precursor for anticancer agents, where the 5-position is modified for prodrug activation .

- Antiviral Agents : The protected ribofuranose scaffold is functionalized at C1 or C5 to generate ribavirin analogs or uridine derivatives .

The acetal’s stability under basic/neutral conditions enables selective deprotection during multi-step syntheses.

What are the limitations of current synthetic methods for 2,3-O-isopropylidene derivatives, and how can they be addressed?

Q. Advanced Research Focus

- Low Yields in Acetal Formation : Competing side reactions (e.g., overprotection or hydrolysis) reduce efficiency. Solutions include using molecular sieves to absorb water or alternative catalysts like BF₃·Et₂O .

- Scalability Issues : Recrystallization-dependent purification limits large-scale production. Continuous-flow systems or immobilized catalysts could improve scalability .

- Stereochemical Drift : Acidic conditions may induce racemization. Neutral or weakly acidic conditions (e.g., acetone with CaCl₂) preserve stereochemistry .

How does the choice of protecting group at C2/C3 impact downstream reactivity in carbohydrate chemistry?

Advanced Mechanistic Focus

Compared to benzyl or acetyl groups, the isopropylidene group:

- Enhances Stability : Resists hydrolysis under basic conditions but is cleavable under mild acidic conditions (e.g., aqueous AcOH).

- Directs Regioselectivity : The rigid acetal structure sterically hinders reactions at C2/C3, favoring modifications at C1 or C5. For example, tosylation at C5 proceeds efficiently due to reduced steric hindrance .

- Influences Glycosylation : The locked conformation affects anomeric reactivity, enabling stereocontrolled glycosidic bond formation .

What computational tools are used to model the conformational behavior of 2,3-O-protected ribofuranose?

Q. Advanced Methodological Focus

- Molecular Dynamics (MD) Simulations : Predict equilibrium conformations and free-energy landscapes of the furanose ring.

- Density Functional Theory (DFT) : Calculates NMR chemical shifts and coupling constants to validate experimental data .

- X-ray Crystallography Databases : Cross-reference experimental structures (e.g., Cambridge Structural Database) to identify common puckering modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.